REACTION_CXSMILES
|
[CH2:1]([Mg]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I-].[CH3:11][N+:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]([CH3:19])[CH:13]=1>C1COCC1>[CH2:1]([CH:13]1[C:14]([CH3:19])=[C:15]([CH3:18])[CH:16]=[CH:17][N:12]1[CH3:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[I-].C[N+]1=CC(=C(C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated at reduced pressure
|
Type
|
ADDITION
|
Details
|
the resulting residue was poured into iced saturated NH4Cl
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether
|
Type
|
WASH
|
Details
|
the ether solution washed with additional saturated NH4Cl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness at reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1N(C=CC(=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 338 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |